alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
Overview
Description
5-epi Emtricitabine is an epimer of Emtricitabine.
Mechanism of Action
Target of Action
Oxathiolan 5FC-alpha, also known as alpha-L-FTC, primarily targets fungal cells. Its main targets are the enzymes involved in nucleic acid synthesis, specifically cytosine permease and cytosine deaminase . These enzymes are crucial for the uptake and conversion of the compound into its active form within the fungal cell.
Mode of Action
Once inside the fungal cell, Oxathiolan 5FC-alpha is converted by cytosine deaminase into 5-fluorouracil (5-FU) . This active metabolite then interferes with both DNA and RNA synthesis. 5-FU is further metabolized into 5-fluorouridine triphosphate (5-FUTP) and 5-fluorodeoxyuridine monophosphate (5-FdUMP). 5-FUTP is incorporated into RNA, disrupting RNA processing and function, while 5-FdUMP inhibits thymidylate synthase, leading to impaired DNA synthesis .
Biochemical Pathways
The primary biochemical pathways affected by Oxathiolan 5FC-alpha are those involved in nucleic acid metabolism. The inhibition of thymidylate synthase by 5-FdUMP leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair . This disruption causes a cascade of effects, including DNA damage, cell cycle arrest, and ultimately cell death.
Pharmacokinetics
Oxathiolan 5FC-alpha is well absorbed after oral administration and exhibits good bioavailability . It is widely distributed throughout the body, including the central nervous system, due to its ability to cross the blood-brain barrier. The compound is primarily excreted unchanged in the urine, with renal clearance being a significant route of elimination . In patients with renal impairment, dose adjustments are necessary to avoid toxicity.
Result of Action
The molecular and cellular effects of Oxathiolan 5FC-alpha include the inhibition of fungal cell growth and replication. By disrupting DNA and RNA synthesis, the compound effectively halts the proliferation of susceptible fungal species, leading to cell death . This makes it a potent antifungal agent, particularly against Cryptococcus and Candida species .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of Oxathiolan 5FC-alpha. For instance, acidic environments may enhance the uptake of the compound by fungal cells, while extreme temperatures could affect its stability . Additionally, the presence of other antifungal agents can have synergistic or antagonistic effects on its activity, necessitating careful consideration in combination therapies .
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163233 | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145986-26-1 | |
Record name | alpha-L-FTC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-(+)-(2R,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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